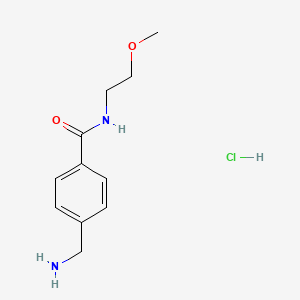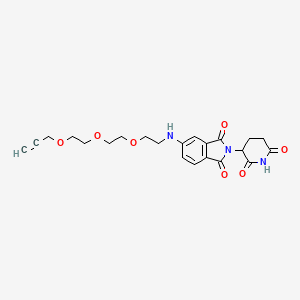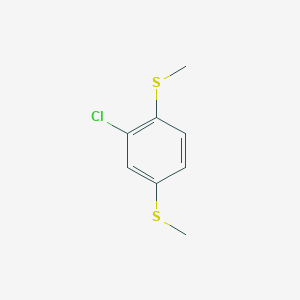
(2-Chloro-1,4-phenylene)bis(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H9ClS2 and a molecular weight of 204.73 g/mol . This compound is characterized by the presence of a chlorinated phenyl ring substituted with two methylsulfane groups. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,4-phenylene)bis(methylsulfane) typically involves the chlorination of 1,4-dimethylsulfanylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of (2-Chloro-1,4-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated phenyl ring to a non-chlorinated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,4-phenylene)bis(methylsulfane) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of sulfane groups or the chlorinated phenyl ring. These interactions can lead to changes in the activity of target molecules, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylsulfanylbenzene: Lacks the chlorine substitution.
2-Chloro-1,4-phenylene)bis(ethylsulfane): Similar structure but with ethylsulfane groups instead of methylsulfane.
2-Chloro-1,4-phenylene)bis(phenylsulfane): Contains phenylsulfane groups instead of methylsulfane.
Uniqueness
(2-Chloro-1,4-phenylene)bis(methylsulfane) is unique due to its specific substitution pattern and the presence of both chlorinated and sulfane functional groups.
Propiedades
Fórmula molecular |
C8H9ClS2 |
|---|---|
Peso molecular |
204.7 g/mol |
Nombre IUPAC |
2-chloro-1,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 |
Clave InChI |
GMJOXHVLHGLBPM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


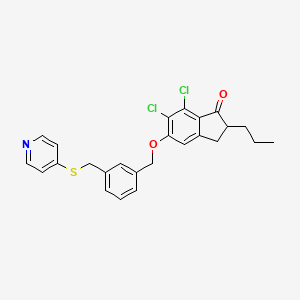
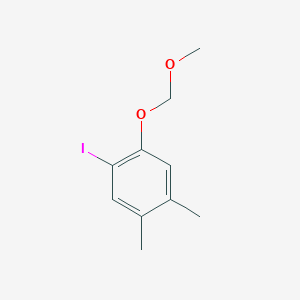
![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)
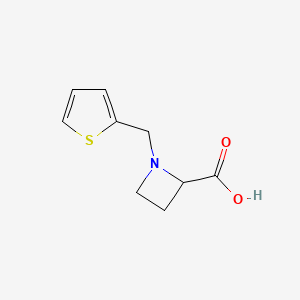
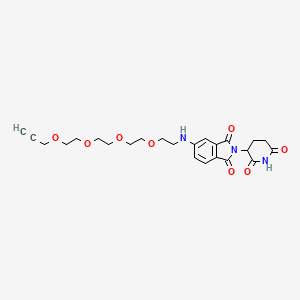

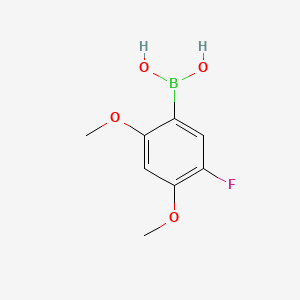

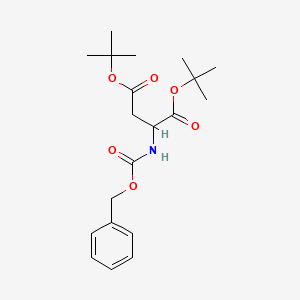
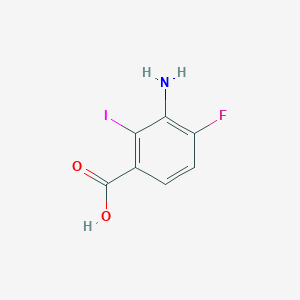
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
